Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-

Physicochemical Properties Lipophilicity Comparison CNS Drug Design

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is a disubstituted phenylpiperazine derivative with a molecular formula of C18H21ClN2O and a molecular weight of 316.8 g/mol. The compound is characterized by a 3-chlorophenyl group at the N1 position and a 2-phenoxyethyl chain at the N4 position of the piperazine ring.

Molecular Formula C18H21ClN2O
Molecular Weight 316.8 g/mol
CAS No. 82205-85-4
Cat. No. B12741263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-
CAS82205-85-4
Molecular FormulaC18H21ClN2O
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2
InChIKeyHFMFEUWHKSJGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- (CAS 82205-85-4): Procurement-Relevant Physicochemical Identity


Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is a disubstituted phenylpiperazine derivative with a molecular formula of C18H21ClN2O and a molecular weight of 316.8 g/mol [1]. The compound is characterized by a 3-chlorophenyl group at the N1 position and a 2-phenoxyethyl chain at the N4 position of the piperazine ring. Its computed lipophilicity (XLogP3-AA) is 4.2, and it has zero hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area of 15.7 Ų [1]. This structural motif serves as a critical substructure in the synthesis of phenylpiperazine-based CNS agents.

Synthon Type
Disubstituted phenylpiperazine intermediate for CNS research scaffolds
Fragment Utility
3‑chlorophenyl and phenoxyethyl arms enable key nefazodone-class target engagement
Lipophilicity
Computed high lipophilicity suggests potential for membrane‑permeant CNS probe studies

Why 1-(3-Chlorophenyl)-4-(2-Phenoxyethyl)Piperazine Cannot Be Casually Substituted by Other Arylpiperazines


The specific substitution pattern of this compound—a 3-chlorophenyl group on one nitrogen and a phenoxyethyl chain on the other—dictates a unique pharmacophoric geometry distinct from common in-class analogs like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(2-phenoxyethyl)piperazine [1]. This dual substitution is not a minor variation; it is the precise motif found in the nefazodone scaffold and related antidepressant triazolones, where the phenoxyethyl arm and the 3-chlorophenylpiperazine fragment work in concert to drive target engagement [1]. Simple, mono-substituted analogs lack the full binding surface required to reproduce the activity profile of molecules derived from this intermediate, making indiscriminate substitution a risk for failed replication of structure-activity relationships.

Mono-substituted analogs lack dual binding surfaces
Simple mCPP or 1‑(2‑phenoxyethyl)piperazine cannot mimic the full nefazodone pharmacophore.
Regiochemistry dictates SAR
The specific N1/N4 substitution pattern is critical; swapping substituents may collapse activity.
Unvalidated substitutes risk failed replication
Using a generic arylpiperazine may not reproduce the binding interactions observed with the correct intermediate.

Quantitative Evidence Guide: Differentiating 82205-85-4 from Closest Analogs


High-Strength Differential Evidence is Currently Unavailable for This Compound

After an exhaustive search of primary literature, patents, and authoritative databases, no direct head-to-head experimental comparison data (e.g., receptor binding Ki values, cellular IC50, or in vivo PK parameters) were found for Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- against its closest analogs. The most concrete differentiation comes from computed physicochemical properties from authoritative databases. The compound has a computed XLogP3-AA of 4.2, indicating significantly higher lipophilicity compared to its core fragment 1-(3-chlorophenyl)piperazine (mCPP), which has an XLogP of 2.1 [1]. This ~100-fold difference in the octanol/water partition coefficient suggests markedly different passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted research [2]. This difference is a class-level inference of property modulation through the addition of the phenoxyethyl chain and should be used cautiously for procurement decisions.

Lipophilicity (computed)
Computed property
XLogP3‑AA 4.2
vs. mCPP XLogP3 2.1
Δ 2.1 log units (~126‑fold)
Supports higher passive permeability screening for CNS‑targeted fragments
No head‑to‑head experimental binding data available; class‑level inference only.
Physicochemical Properties Lipophilicity Comparison CNS Drug Design

Application Scenarios for 1-(3-Chlorophenyl)-4-(2-phenoxyethyl)piperazine in Research and Development


Synthesis of Nefazodone-Class Antidepressant Analogs

This compound is the direct piperazine intermediate for constructing the full nefazodone scaffold when alkylated with a 3-chloropropyl triazolone. For medicinal chemistry groups designing new dual serotonin reuptake inhibitor/5-HT2A antagonist candidates, procuring this exact disubstituted piperazine avoids the need for a multi-step N-alkylation of mCPP with a phenoxyethyl halide, which can suffer from poor regioselectivity [1].

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3-AA of 4.2 and a topological polar surface area of 15.7 Ų, this compound sits in a favorable CNS drug-like property space. It can serve as a comparatively lipophilic probe molecule in parallel artificial membrane permeability assays (PAMPA) or cell-based models, where its transcellular flux can be benchmarked against the less lipophilic mCPP (XLogP3 ~2.1) to isolate the contribution of the phenoxyethyl chain to passive permeability [1][2].

Application
Selection Property
Validation Focus
Synthesis of nefazodone‑class CNS analogs
Disubstituted piperazine scaffold
Regioselective N‑alkylation avoided
Membrane permeability probe studies
High lipophilicity fragment
Permeability assay benchmarking
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